
2-Propenamide, N-(2,3-dihydroxypropyl)-2-methyl-
Overview
Description
2-Propenamide, N-(2,3-dihydroxypropyl)-2-methyl- is an organic compound with the molecular formula C6H11NO3. This compound is a derivative of acrylamide and is characterized by the presence of both hydroxyl and amide functional groups. It is a white crystalline solid that is highly soluble in water and polar organic solvents such as ethanol and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propenamide, N-(2,3-dihydroxypropyl)-2-methyl- can be synthesized via the reaction of acrylamide with glycidol using a base catalyst. The reaction typically involves mixing acrylamide and glycidol in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is then heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-Propenamide, N-(2,3-dihydroxypropyl)-2-methyl- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The resulting compound is then purified through recrystallization from water or other suitable solvents .
Chemical Reactions Analysis
Types of Reactions
2-Propenamide, N-(2,3-dihydroxypropyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form the corresponding quinone derivative.
Reduction: The compound can be reduced to form the corresponding diol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Diol derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
2-Propenamide, N-(2,3-dihydroxypropyl)-2-methyl- has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Utilized in studying protein-ligand interactions due to its high binding affinity for certain proteins.
Medicine: Investigated for potential therapeutic applications, although not approved for human consumption.
Industry: Employed in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Propenamide, N-(2,3-dihydroxypropyl)-2-methyl- involves its interaction with molecular targets such as proteins. The compound’s hydroxyl and amide groups allow it to form hydrogen bonds and other interactions with proteins, influencing their structure and function. This makes it useful in studying protein-ligand interactions and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Acrylamide: The parent compound, used in the synthesis of 2-Propenamide, N-(2,3-dihydroxypropyl)-2-methyl-.
N-(2,3-dihydroxypropyl)prop-2-enamide: A closely related compound with similar chemical properties.
Uniqueness
2-Propenamide, N-(2,3-dihydroxypropyl)-2-methyl- is unique due to its combination of hydroxyl and amide functional groups, which confer distinct chemical reactivity and binding properties. This makes it particularly valuable in research applications involving protein interactions and polymer synthesis.
Properties
IUPAC Name |
N-(2,3-dihydroxypropyl)-2-methylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-5(2)7(11)8-3-6(10)4-9/h6,9-10H,1,3-4H2,2H3,(H,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFKKDIOPLIVGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596215 | |
| Record name | N-(2,3-Dihydroxypropyl)-2-methylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41601-36-9 | |
| Record name | N-(2,3-Dihydroxypropyl)-2-methylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


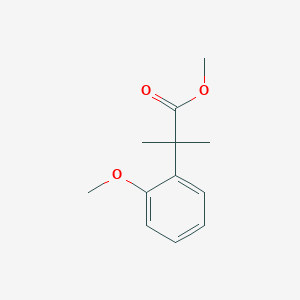
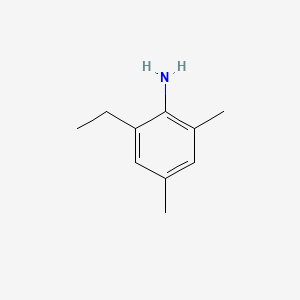
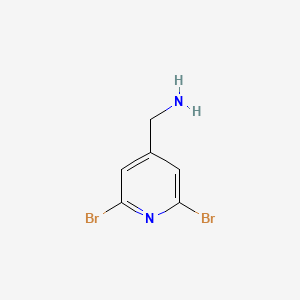
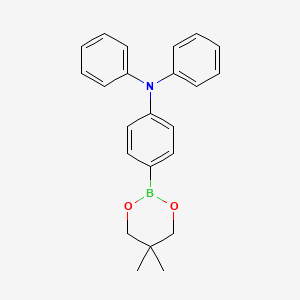

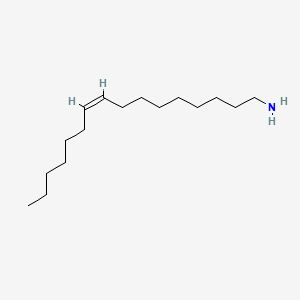


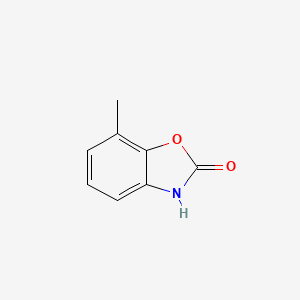
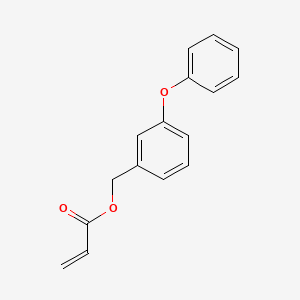
![Methyl 3-[(phenylsulfonyl)amino]thiophene-2-carboxylate](/img/structure/B3052396.png)

